Cas no 874-44-2 (5-Nitro-2-norbornene)

5-Nitro-2-norbornene is a nitro-substituted norbornene derivative, primarily utilized as a versatile intermediate in organic synthesis and polymer chemistry. Its strained bicyclic structure, combined with the electron-withdrawing nitro group, makes it a valuable precursor for cycloaddition reactions, polymerization processes, and the development of functionalized materials. The compound's reactivity is particularly advantageous in Diels-Alder reactions and ring-opening metathesis polymerization (ROMP), enabling the synthesis of tailored polymers with specific properties. Its stability under controlled conditions allows for precise modifications, making it suitable for applications in advanced material science and specialty chemical research. The nitro group further enhances its utility as a building block for further functionalization.
5-Nitro-2-norbornene structure
5-Nitro-2-norbornene structure
Product Name:5-Nitro-2-norbornene
CAS No:874-44-2
MF:C7H9NO2
MW:139.151861906052
CID:40147
PubChem ID:226075
Update Time:2025-05-27

5-Nitro-2-norbornene Chemical and Physical Properties

Names and Identifiers

    • 6-Nitrobicyclo[2.2.1]hept-2-ene
    • 5-nitrobicyclo[2.2.1]hept-2-ene
    • Bicyclo[2.2.1]hept-2-ene,5-nitro-, (1R,4R,5R)-rel-
    • NSC92358
    • NSC-92358
    • NCIOpen2_001380
    • NSC-16141
    • NSC16141
    • DTXSID70280256
    • 874-44-2
    • EN300-107457
    • 768-16-1
    • CS-0231224
    • SCHEMBL3677464
    • 5-Nitro-2-norbornene
    • Inchi: 1S/C7H9NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
    • InChI Key: DXTVIYLGTPEMKI-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1CC2C=CC1C2)=O

Computed Properties

  • Exact Mass: 139.063
  • Monoisotopic Mass: 139.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.3
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • Density: 1.21 g/cm3
  • Boiling Point: 228.5ºC at 760 mmHg
  • Flash Point: 102.6ºC
  • Refractive Index: 1.545
  • PSA: 45.82000
  • LogP: 1.75090

5-Nitro-2-norbornene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N233335-50mg
5-Nitro-2-norbornene
874-44-2
50mg
$ 190.00 2022-06-03
TRC
N233335-100mg
5-Nitro-2-norbornene
874-44-2
100mg
$ 310.00 2022-06-03
TRC
N233335-250mg
5-Nitro-2-norbornene
874-44-2
250mg
$ 615.00 2022-06-03

Additional information on 5-Nitro-2-norbornene

Recent Advances in the Study of 5-Nitro-2-norbornene (CAS: 874-44-2) in Chemical Biology and Pharmaceutical Research

5-Nitro-2-norbornene (CAS: 874-44-2) is a structurally unique nitroalkene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its norbornene scaffold and nitro functional group, exhibits intriguing reactivity and biological activity, making it a valuable building block for drug discovery and chemical probe development. Recent studies have explored its synthetic utility, mechanism of action, and therapeutic potential, shedding new light on its role in modern biomedical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-Nitro-2-norbornene as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers utilized its strained bicyclic structure and electron-deficient double bond to develop selective cyclooxygenase-2 (COX-2) inhibitors with improved metabolic stability. The study reported that derivatives of 5-Nitro-2-norbornene showed significant reduction in pro-inflammatory cytokine production in macrophage cell lines, suggesting potential applications in treating chronic inflammatory diseases.

In the field of chemical biology, a recent breakthrough published in ACS Chemical Biology (2024) highlighted the use of 5-Nitro-2-norbornene as a versatile chemical warhead for covalent protein modification. The researchers designed activity-based probes incorporating this moiety, which demonstrated selective labeling of cysteine residues in target proteins. This approach enabled the identification of previously unknown druggable sites in several disease-relevant proteins, opening new avenues for drug discovery.

From a synthetic chemistry perspective, advances in catalytic asymmetric reactions involving 5-Nitro-2-norbornene have been reported in Angewandte Chemie (2023). The study developed a novel chiral phosphine catalyst system that achieved unprecedented enantioselectivity in [3+2] cycloaddition reactions with this substrate. This methodological breakthrough provides access to complex, enantiomerically pure compounds that could serve as valuable scaffolds for pharmaceutical development.

Recent toxicological studies have also investigated the safety profile of 5-Nitro-2-norbornene and its derivatives. A 2024 publication in Chemical Research in Toxicology reported comprehensive in vitro and in vivo assessments, demonstrating favorable pharmacokinetic properties and acceptable toxicity thresholds for several lead compounds derived from this scaffold. These findings support further preclinical development of 5-Nitro-2-norbornene-based therapeutics.

Looking forward, the unique properties of 5-Nitro-2-norbornene continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its reactivity can be harnessed for site-specific drug release. Additionally, its application in the development of covalent inhibitors for challenging therapeutic targets represents a promising area of ongoing research in the pharmaceutical industry.

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